Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-acetamidobenzenesulfonamide with 4-methylbenzaldehyde, followed by cyclization with thiophene-2-carboxylic acid under acidic conditions. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its combination of a sulfonamide group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other thiophene derivatives, making it a valuable compound for further research and development .
Biological Activity
Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene class, known for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications in medicine and research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O4S2
- Molecular Weight : 396.49 g/mol
The compound features a thiophene ring substituted with a sulfamoyl group and an acetamidophenyl moiety, which contributes to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The sulfamoyl group can form hydrogen bonds with active site residues of enzymes, while the thiophene ring engages in π-π interactions with aromatic amino acids. This dual interaction mechanism enhances its potential as an inhibitor of specific enzymatic pathways.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar thiophene derivatives possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar efficacy in inhibiting microbial growth.
Anticancer Properties
The compound has been investigated for its anticancer potential. Thiophene derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that related compounds can effectively reduce the viability of cancer cell lines, indicating that this compound may exhibit similar effects.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of thiophene derivatives on human cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays on various cancer cell lines.
- Findings : Compounds similar to this compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against targeted cancer cells.
-
Antimicrobial Evaluation :
- Objective : To assess the antibacterial activity of sulfamoyl-containing thiophenes.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed against common bacterial strains.
- Findings : The tested compounds exhibited notable antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Methyl 3-sulfamoylthiophene-2-carboxylate | Structure | Moderate | Low |
This compound | Structure | High | High |
Properties
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-13-4-6-15(7-5-13)18-12-29-19(21(25)28-3)20(18)30(26,27)23-17-10-8-16(9-11-17)22-14(2)24/h4-12,23H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOGBSWRICKKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.